Palladium(2+);hexaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium(2+);hexaacetate, commonly known as Pd(2+);HAA, is an organometallic compound of palladium with a hexaacetate ligand. It is a white powder and is soluble in both water and organic solvents. Pd(2+);HAA is used in a wide range of applications, including scientific research, industrial processes, and medical treatments.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Palladium(2+) compounds, including hexaacetate, are pivotal in catalyzing various organic reactions, notably Suzuki coupling reactions, which form carbon-carbon bonds essential in the synthesis of fine chemicals. These reactions are facilitated by palladium's ability to undergo oxidative addition and reductive elimination, demonstrating high activity and selectivity. Unsymmetrical palladium(II) N,N,O,O-Schiff base complexes have been identified as efficient catalysts, achieving over 90% conversion in Suzuki coupling reactions under optimized conditions (Sedighipoor et al., 2018). Furthermore, palladium complexes with N-Heterocyclic Carbene Ligands have shown effectiveness in the alkoxycarbonylation of olefins, a reaction crucial for producing esters from alkenes with high yields (Roberts et al., 2013).

Environmental Remediation

Palladium(2+) compounds are also used in environmental applications, such as the reduction of hexavalent chromium (Cr(VI)), a known carcinogen, to the less harmful Cr(III) state. Palladium nanoparticles supported on various materials have demonstrated significant catalytic activity in this process, offering a sustainable approach to mitigating water pollution (Celebi et al., 2016).

Sensor Development for Palladium Ion Detection

The extensive use of palladium in industries has necessitated the development of sensitive and selective sensors for palladium ions, due to their potential environmental and health hazards. Research has led to the creation of fluorescent and chemiluminescent probes that can selectively detect palladium ions in various media, aiding in the assessment of pollution and ensuring safer environments (Balamurugan et al., 2018), (Gao et al., 2019).

Advanced Material Fabrication

Palladium(2+) compounds have been utilized in the fabrication of conductive materials, such as conductive cotton, through processes like electroless plating. This innovative approach allows for the integration of metallic properties into textiles, opening new avenues for smart textiles and wearable electronics (Iwai et al., 2015).

Mechanism of Action

Mode of Action

Palladium(2+);hexaacetate interacts with its targets by accelerating the rate of chemical reactions. It does this without being consumed in the process, meaning it can be used repeatedly. This compound is more reactive than the analogous platinum compound . Depending on the value of n, the compound is soluble in many organic solvents and is commonly used as a catalyst for organic reactions .

Pharmacokinetics

For example, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .

Safety and Hazards

Future Directions

Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations have opened up new possibilities for the synthesis of C-branched glycosides . The development of novel ligands to promote and control otherwise recalcitrant C–H functionalization reactions is now at the forefront of organic and organometallic chemistry .

Biochemical Analysis

Cellular Effects

It is known that palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities

Molecular Mechanism

It is known that palladium nanostructures can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Palladium(2+);hexaacetate involves the reaction of Palladium(II) acetate with acetic acid in the presence of an oxidizing agent.", "Starting Materials": [ "Palladium(II) acetate", "Acetic acid", "Oxidizing agent" ], "Reaction": [ "Mix Palladium(II) acetate and acetic acid in a reaction vessel", "Add the oxidizing agent to the reaction mixture", "Heat the reaction mixture to a temperature of 60-70°C and stir for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold acetic acid", "Dry the solid under vacuum to obtain Palladium(2+);hexaacetate" ] } | |

CAS RN |

53189-26-7 |

Molecular Formula |

C12H24O12Pd3 |

Molecular Weight |

679.6 g/mol |

IUPAC Name |

acetic acid;palladium |

InChI |

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;; |

InChI Key |

FUKTVTHLBVPABW-UHFFFAOYSA-N |

SMILES |

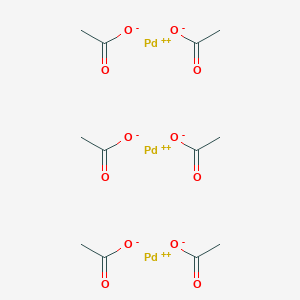

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd] |

Pictograms |

Corrosive |

synonyms |

Palladium(2+) Salt Acetic Acid Trimer; Palladium Acetate (Pd(OAc)2) Trimer; Acetic Acid Palladium Salt Trimer; Bis(acetato)palladium Trimer; Diacetatopalladium Trimer; Diacetoxypalladium Trimer; HyCat 1 Trimer; HyCat Base 1 Trimer; Palladium Acetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)